![molecular formula C11H7ClN4O B5579121 5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)
5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-amino-1,2,4-triazole under basic conditions to form the intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide and catalysts such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is in the field of medicinal chemistry. Research indicates that this compound exhibits anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown its ability to inhibit c-Met and Pim-1 kinases, which play crucial roles in cancer cell signaling pathways. This inhibition can lead to the arrest of the cell cycle and induction of apoptosis in cancer cells.
Biological Research
In addition to its anticancer applications, this compound is utilized in biological research for enzyme inhibition and receptor binding studies. Its ability to modulate biological pathways makes it valuable for understanding complex biological processes and developing therapeutic strategies against various diseases.
Antiparasitic Activity
Recent studies have explored the potential of triazolopyrimidine derivatives, including this compound, as antiparasitic agents . In vitro evaluations against Leishmania spp. and Trypanosoma cruzi have demonstrated higher efficacy compared to conventional drugs. The incorporation of metal complexes with these derivatives has been suggested as a promising strategy for enhancing their antiparasitic activity .
Industrial Applications
The unique chemical properties of this compound also make it suitable for industrial applications . Its potential use in the development of new materials and chemical processes highlights its versatility beyond medicinal chemistry.
Similar Compounds
Compound Name | Structure | Notable Activity |
---|---|---|
5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Anticancer |
7-(2-chlorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Antiparasitic |
5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Enzyme inhibition |
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern that enhances its biological activity compared to other triazolopyrimidine derivatives. Its ability to inhibit multiple kinases while inducing apoptosis sets it apart from similar compounds within the same class .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- 5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- 5-(4-bromophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Compared to its analogs, 5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to the presence of the chlorine atom, which can significantly influence its electronic properties and reactivity. This substitution can enhance its binding affinity to certain biological targets, making it a more potent compound in various applications.
Biological Activity
5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound belonging to the triazolopyrimidine class, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antiviral, and antimicrobial properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a triazole ring fused with a pyrimidine ring and a chlorophenyl substituent that contributes to its biological activities.
Anticancer Activity
Recent studies indicate that compounds within the triazolopyrimidine class exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated several derivatives of triazolopyrimidine for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results are summarized in Table 1.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 15.3 |
This compound | A549 | 29.1 |
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells, making it a candidate for further development as an anticancer agent .
Antiviral Activity
The antiviral potential of this compound has also been investigated. In vitro studies have shown that certain derivatives can inhibit viral replication.
Case Study: Antiviral Screening
In a study assessing the antiviral activity against Tobacco Mosaic Virus (TMV), several derivatives were synthesized and tested. The inhibition rates at a concentration of 0.5 mg/mL are presented in Table 2.
Compound | Inhibition Rate (%) |
---|---|
7a | 38.42 |
7b | 42.00 |
7i | 42.49 |
Ningnanmycin (control) | 54.51 |
These results indicate that some derivatives of the compound possess significant antiviral activity comparable to established antiviral agents .
Antimicrobial Activity
The antimicrobial properties of triazolopyrimidine derivatives have been extensively studied due to their potential in treating bacterial infections.
Case Study: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial activity against common pathogens such as E. coli and S. aureus. The results are summarized in Table 3.
Compound | Zone of Inhibition (mm) |
---|---|
This compound | 18 |
Control (Ampicillin) | 22 |
The compound demonstrated moderate antibacterial activity against tested strains .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O/c12-8-3-1-7(2-4-8)9-5-10(17)16-11(15-9)13-6-14-16/h1-6H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKJVFDKGGEMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N3C(=N2)N=CN3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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